3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide
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Description
3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide is a useful research compound. Its molecular formula is C28H28N6O3S2 and its molecular weight is 560.69. The purity is usually 95%.
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Biological Activity
The compound 3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide is a complex organic molecule with potential pharmacological applications. Its unique structure includes a quinazoline moiety and a thiophenyl group, which may contribute to its biological activity. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
The molecular formula of the compound is C31H32N6O4S, with a molecular weight of 584.7 g/mol . The structure features several functional groups that may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C31H32N6O4S |
Molecular Weight | 584.7 g/mol |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of quinazoline and imidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group is believed to enhance the antibacterial potency by interfering with bacterial metabolic pathways.
A study demonstrated that related imidazoquinazoline compounds had minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against multiple pathogens, suggesting that our compound may exhibit comparable activity .
Anticancer Activity
The quinazoline scaffold is recognized for its anticancer properties, particularly as inhibitors of tyrosine kinases involved in cancer progression. Compounds similar to the target molecule have been evaluated for their ability to inhibit cancer cell proliferation. For example, studies have reported that quinazoline derivatives can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins.
In vitro assays have shown that related compounds possess IC50 values in the micromolar range against various cancer cell lines, indicating potential effectiveness in cancer therapy .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity can be attributed to the presence of the dimethylamino group and the thiophenyl moiety. These groups are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Studies on similar compounds have shown significant reduction in inflammatory markers in animal models, suggesting that our compound might exhibit similar effects .
Case Studies
- Antimicrobial Efficacy : A study focused on a series of quinazoline derivatives showed that modifications at the 4-position significantly enhanced antibacterial activity against E. coli and Klebsiella pneumoniae with MIC values as low as 0.68 μM .
- Cancer Cell Line Studies : In vitro tests conducted on lung and breast cancer cell lines indicated that quinazoline derivatives could reduce cell viability by over 70% at concentrations of 10 µM , highlighting their potential as therapeutic agents .
- Inflammation Models : Animal studies demonstrated that compounds similar to our target molecule reduced paw edema significantly compared to controls when administered at doses of 50 mg/kg , indicating strong anti-inflammatory properties .
Properties
IUPAC Name |
3-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O3S2/c1-33(2)19-11-9-18(10-12-19)30-25(36)17-39-28-32-22-8-4-3-7-21(22)26-31-23(27(37)34(26)28)13-14-24(35)29-16-20-6-5-15-38-20/h3-12,15,23H,13-14,16-17H2,1-2H3,(H,29,35)(H,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLNYYJKANXZDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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